molecular formula C5H7N3O2 B1526277 2-amino-N-methyl-1,3-oxazole-4-carboxamide CAS No. 1333960-70-5

2-amino-N-methyl-1,3-oxazole-4-carboxamide

Cat. No.: B1526277
CAS No.: 1333960-70-5
M. Wt: 141.13 g/mol
InChI Key: BAEKHRCNQCVPKL-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-1,3-oxazole-4-carboxamide is a heterocyclic organic compound characterized by the presence of an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Scientific Research Applications

Chemistry: In chemistry, 2-amino-N-methyl-1,3-oxazole-4-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it useful in drug discovery and development.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. They may have applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Future Directions

Oxazole derivatives, including 2-amino-N-methyl-1,3-oxazole-4-carboxamide, have shown promise in various fields of medicine and agriculture . They have been found to exhibit a wide range of biological activities, which has led to increased interest in their synthesis and study . Future research may focus on developing new synthesis methods for these compounds and exploring their diverse biological potential .

Mechanism of Action

Target of Action

Oxazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 2-amino-N-methyl-1,3-oxazole-4-carboxamide may also interact with various biological targets.

Mode of Action

It’s known that the electron density from the aryl amine in oxazole compounds is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property might play a role in the interaction of this compound with its targets.

Biochemical Pathways

Oxazole derivatives have been associated with a wide spectrum of biological activities , suggesting that this compound may influence multiple biochemical pathways.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its bioavailability.

Result of Action

Given the broad biological activities associated with oxazole derivatives , it’s likely that the compound has diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide typically involves the cyclization of amino acids or their derivatives. One common method is the cyclodehydration of amino acids in the presence of a dehydrating agent such as thionyl chloride. The reaction conditions often require heating and the use of a suitable solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

  • Reduction: Reduction of the oxazole ring can lead to the formation of amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or oxygen atoms.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst can be employed.

  • Substitution: Various nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Oxazolone derivatives.

  • Reduction: Amines.

  • Substitution: Substituted oxazoles or amines.

Comparison with Similar Compounds

  • 2-Amino-1,3-oxazole-4-carboxamide: Lacks the methyl group on the nitrogen.

  • 3-Amino-1,3-oxazole-4-carboxamide: Different position of the amino group.

  • 4-Amino-1,3-oxazole-4-carboxamide: Different position of the amino group.

Uniqueness: 2-Amino-N-methyl-1,3-oxazole-4-carboxamide is unique due to the presence of the methyl group on the nitrogen atom, which can influence its reactivity and biological activity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique chemical properties and reactivity profile contribute to its importance in both research and industry.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

2-amino-N-methyl-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEKHRCNQCVPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=COC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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